molecular formula C10H13F2NO2 B13257986 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol

Cat. No.: B13257986
M. Wt: 217.21 g/mol
InChI Key: SAJXXYKTJUHYCY-UHFFFAOYSA-N
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Description

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-[[2-(difluoromethoxy)phenyl]methylamino]ethanol

InChI

InChI=1S/C10H13F2NO2/c11-10(12)15-9-4-2-1-3-8(9)7-13-5-6-14/h1-4,10,13-14H,5-7H2

InChI Key

SAJXXYKTJUHYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-(Difluoromethoxy)benzaldehyde and 2-aminoethanol.

    Formation of Schiff Base: The aldehyde group of 2-(Difluoromethoxy)benzaldehyde reacts with the amino group of 2-aminoethanol to form a Schiff base under acidic or basic conditions.

    Reduction: The Schiff base is then reduced, often using a reducing agent like sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction intermediates.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced further to modify the functional groups, such as reducing the hydroxyl group to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study the effects of difluoromethoxy groups on biological activity. It can serve as a model compound for understanding how such groups interact with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.

Mechanism of Action

The mechanism by which 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxyphenyl)methylaminoethanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxyphenyl)methylaminoethanol: Contains a trifluoromethoxy group, which can have different electronic and steric effects.

    2-(Chloromethoxyphenyl)methylaminoethanol: Features a chloromethoxy group, which can alter its reactivity and biological activity.

Uniqueness

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties. This group can enhance the compound’s metabolic stability and influence its interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol, commonly referred to as DFMPA, is a chemical compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, an amino group, and an ethanol moiety. Its molecular formula is C10H13F2NO2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Weight : 217.21 g/mol
  • Molecular Formula : C10H13F2NO2
  • CAS Number : 1040045-93-9

The presence of both polar and non-polar functional groups in DFMPA influences its solubility and reactivity, making it a valuable scaffold for drug discovery.

DFMPA's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy group enhances the compound's binding affinity and selectivity, which may modulate the activity of target proteins involved in various biological processes. Studies suggest that DFMPA can participate in hydrogen bonding and hydrophobic interactions, thereby influencing enzyme activity.

Biological Activity Overview

Research indicates that DFMPA exhibits a range of biological activities:

  • Enzyme Inhibition :
    • DFMPA has been evaluated for its inhibitory effects on various enzymes. For instance, it may act as an inhibitor for monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases.
    • Preliminary studies suggest that compounds with similar structures show IC50 values indicating their potency against MAO-B and AChE, with some derivatives achieving selective inhibition.
  • Therapeutic Potential :
    • The compound has been explored for its therapeutic properties in drug development contexts. Its unique structure allows it to be a candidate for multi-target inhibition strategies, especially in the treatment of Alzheimer's disease and other cognitive disorders.
  • Case Studies :
    • In a study evaluating various derivatives similar to DFMPA, compounds were synthesized and their inhibitory activities were assessed. For example, certain derivatives exhibited dual inhibition against MAO-B and AChE with IC50 values ranging from 0.71 μM to 1.19 μM, demonstrating potential as multi-target inhibitors .

Data Table: Inhibitory Potency of Related Compounds

CompoundTarget EnzymeIC50 (μM)Selectivity Index
DFMPAMAO-BTBDTBD
Compound 2kMAO-B0.7156.34
Compound 2nAChE4.32TBD
Compound 2oBChE1.19TBD

Note: TBD = To Be Determined based on further studies.

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